molecular formula C11H15ClN4 B13671437 5-(Piperazin-1-yl)-1H-indazole hydrochloride

5-(Piperazin-1-yl)-1H-indazole hydrochloride

Cat. No.: B13671437
M. Wt: 238.72 g/mol
InChI Key: AQPSUUWJDZLHQW-UHFFFAOYSA-N
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Description

5-(Piperazin-1-yl)-1H-indazole hydrochloride is a chemical compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure composed of a benzene ring fused with a pyrazole ring The piperazine moiety in this compound is a six-membered ring containing two nitrogen atoms at opposite positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Piperazin-1-yl)-1H-indazole hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions. The key step involves an aza-Michael addition between the diamine and the in situ generated sulfonium salt .

Industrial Production Methods

Industrial production methods for this compound often involve parallel solid-phase synthesis and photocatalytic synthesis. These methods are advantageous due to their scalability and efficiency in producing large quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

5-(Piperazin-1-yl)-1H-indazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives. Substitution reactions can result in a variety of substituted indazole derivatives .

Scientific Research Applications

5-(Piperazin-1-yl)-1H-indazole hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Piperazin-1-yl)-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. It acts as a partial agonist at central dopamine D2, dopamine D3, and serotonin 5-HT1A receptors, and as an antagonist at serotonin 5-HT2A receptors. These interactions modulate neurotransmitter activity, which can have various therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Piperazin-1-yl)-2-aryloxazoles
  • 5-[(4-Arylsulfonyl)piperazin-1-yl]-2-phenyloxazoles
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives

Uniqueness

5-(Piperazin-1-yl)-1H-indazole hydrochloride is unique due to its specific indazole and piperazine moieties, which confer distinct pharmacological properties. Compared to similar compounds, it has a unique combination of receptor interactions that make it a promising candidate for therapeutic applications .

Properties

Molecular Formula

C11H15ClN4

Molecular Weight

238.72 g/mol

IUPAC Name

5-piperazin-1-yl-1H-indazole;hydrochloride

InChI

InChI=1S/C11H14N4.ClH/c1-2-11-9(8-13-14-11)7-10(1)15-5-3-12-4-6-15;/h1-2,7-8,12H,3-6H2,(H,13,14);1H

InChI Key

AQPSUUWJDZLHQW-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC3=C(C=C2)NN=C3.Cl

Origin of Product

United States

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